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Compound of Interest

Compound Name: (Z)-MDL 105519

Cat. No.: B1663836 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the purity and identity of (Z)-
MDL 105519 samples, a critical aspect of ensuring data integrity and reproducibility in research

and development. (Z)-MDL 105519 is the inactive Z-isomer of MDL 105,519, a potent and

selective competitive antagonist of the glycine co-agonist site of the N-methyl-D-aspartate

(NMDA) receptor. The active isomer, (E)-MDL 105,519, also known as (E)-3-(2-phenyl-2-

carboxyethenyl)-4,6-dichloro-1H-indole-2-carboxylic acid, is a valuable pharmacological tool for

studying NMDA receptor function. Given that the biological activity resides in the E-isomer,

rigorous analytical characterization is paramount to determine the isomeric purity of any (Z)-
MDL 105519 sample.

This guide outlines potential synthetic impurities, provides detailed experimental protocols for

identity and purity assessment, and compares the biological activity of the active (E)-isomer

with other known NMDA glycine site antagonists.

Understanding Potential Impurities
A plausible synthetic route for MDL 105,519 likely involves a condensation reaction, such as a

Wittig or Horner-Wadsworth-Emmons reaction, between a substituted indole-2-carboxylate-3-

aldehyde or a related precursor and a phenylacetic acid derivative. Based on this, potential

impurities in a sample of (Z)-MDL 105519 may include:

The (E)-isomer (MDL 105,519): The most critical impurity due to its high biological activity.
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Starting Materials:

4,6-dichloro-1H-indole-2-carboxylic acid or its ethyl ester.

Ethyl 3-formyl-4,6-dichloro-indole-2-carboxylate.

Phenylacetic acid or its derivatives.

Reaction By-products: Products from side reactions, incomplete reactions, or degradation.

Residual Solvents: Solvents used during synthesis and purification (e.g., tetrahydrofuran,

dichloromethane, ethyl acetate).

Data Presentation: Comparative Analysis
The primary focus of purity assessment for (Z)-MDL 105519 is the quantification of the active

(E)-isomer. Furthermore, understanding the relative potency of the active isomer compared to

other NMDA glycine site antagonists provides crucial context for its use in biological assays.

Table 1: Physicochemical Properties of MDL 105,519 Isomers

Property (Z)-MDL 105,519 (E)-MDL 105,519

IUPAC Name

(Z)-3-(2-carboxy-2-

phenylethenyl)-4,6-dichloro-

1H-indole-2-carboxylic acid

(E)-3-(2-carboxy-2-

phenylethenyl)-4,6-dichloro-

1H-indole-2-carboxylic acid

Molecular Formula C₁₈H₁₁Cl₂NO₄ C₁₈H₁₁Cl₂NO₄

Molecular Weight 392.19 g/mol 392.19 g/mol

Biological Activity Inactive
Potent NMDA Glycine Site

Antagonist

Table 2: Comparative Biological Activity of (E)-MDL 105,519 and Other NMDA Glycine Site

Antagonists
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Compound Target Assay Type Kᵢ (nM) IC₅₀ (nM)

(E)-MDL 105,519
NMDA Receptor

Glycine Site

[³H]glycine

binding
10.9 -

5,7-

Dichlorokynureni

c acid (DCKA)

NMDA Receptor

Glycine Site

[³H]glycine

binding
48 62

L-689,560
NMDA Receptor

Glycine Site

[³H]glycine

binding
2.3 -

Gavestinel

(GV150526)

NMDA Receptor

Glycine Site

[³H]glycine

binding
28 -

ACEA-1021
NMDA Receptor

Glycine Site
- - 15

Felbamate
NMDA Receptor

Glycine Site

Electrophysiolog

y
- 130,000

Note: Kᵢ and IC₅₀ values can vary depending on the specific assay conditions.

Experimental Protocols
Purity and Isomer Ratio Assessment by High-
Performance Liquid Chromatography (HPLC)
This protocol describes a general method for the separation and quantification of (Z)- and (E)-

isomers of MDL 105,519. Optimization may be required based on the specific HPLC system

and column used.

Objective: To separate and quantify the (Z)- and (E)-isomers of MDL 105,519 and other

potential impurities.

Instrumentation:

High-Performance Liquid Chromatograph with a UV detector.

Chiral stationary phase column (e.g., polysaccharide-based like Chiralpak AD-H or similar).
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Reagents:

(Z)-MDL 105,519 sample.

(E)-MDL 105,519 reference standard.

HPLC-grade hexane or heptane.

HPLC-grade isopropanol or ethanol.

Trifluoroacetic acid (TFA), optional modifier.

Procedure:

Mobile Phase Preparation: Prepare an isocratic mobile phase of Hexane:Isopropanol (e.g.,

90:10 v/v). A small amount of TFA (e.g., 0.1%) can be added to improve peak shape. Degas

the mobile phase before use.

Standard Preparation: Prepare a stock solution of the (E)-MDL 105,519 reference standard

in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions

to create a calibration curve.

Sample Preparation: Accurately weigh and dissolve the (Z)-MDL 105,519 sample in the

mobile phase to a known concentration (e.g., 1 mg/mL).

Chromatographic Conditions:

Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent.

Mobile Phase: Hexane:Isopropanol (90:10 v/v) with 0.1% TFA.

Flow Rate: 1.0 mL/min.

Column Temperature: 25 °C.

Detection Wavelength: 254 nm.

Injection Volume: 10 µL.
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Analysis:

Inject the standard solutions to establish the retention time and generate a calibration

curve for the (E)-isomer.

Inject the (Z)-MDL 105,519 sample solution.

Identify and integrate the peaks corresponding to the (Z)- and (E)-isomers based on their

retention times.

Quantification:

Calculate the percentage of the (E)-isomer in the sample using the calibration curve.

Determine the percentage purity of the (Z)-isomer by area normalization, assuming all

other peaks are impurities.

Identity Confirmation by Nuclear Magnetic Resonance
(NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the chemical structure and stereochemistry

of the MDL 105,519 isomers.

Objective: To confirm the identity of (Z)-MDL 105,519 and distinguish it from the (E)-isomer.

Instrumentation:

NMR Spectrometer (400 MHz or higher).

Reagents:

(Z)-MDL 105,519 sample.

Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

Procedure:
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Sample Preparation: Dissolve approximately 5-10 mg of the (Z)-MDL 105,519 sample in ~0.7

mL of the deuterated solvent.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

Spectral Analysis:

¹H NMR:

The chemical shift of the vinylic proton is a key indicator of the isomer. In the (Z)-isomer,

this proton is expected to be shielded (appear at a lower ppm value) compared to the

(E)-isomer due to anisotropic effects of the nearby phenyl and indole rings.

Look for the characteristic signals of the dichlorinated indole ring and the phenyl group.

The coupling constants (J-values) between the vinylic protons can also help in

assigning the stereochemistry, though in this case, there is only one vinylic proton.

¹³C NMR:

Analyze the chemical shifts of the carbon atoms, particularly the vinylic carbons and the

carboxyl carbons, to confirm the overall structure.

Functional Assessment by Radioligand Binding Assay
This assay determines the functional activity of the sample by measuring its ability to displace a

radiolabeled ligand from the NMDA receptor glycine site. Since (Z)-MDL 105,519 is inactive,

this assay primarily serves to detect the presence of the active (E)-isomer.

Objective: To assess the functional purity of the (Z)-MDL 105,519 sample by quantifying its

ability to inhibit radioligand binding to the NMDA receptor glycine site.

Materials:

[³H]Glycine or another suitable radioligand for the NMDA glycine site.

Rat brain membrane preparation (source of NMDA receptors).
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(Z)-MDL 105,519 sample.

(E)-MDL 105,519 reference standard.

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Unlabeled glycine for determining non-specific binding.

Scintillation counter and vials.

Procedure:

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

Total Binding: Membrane preparation + radioligand.

Non-specific Binding: Membrane preparation + radioligand + excess unlabeled glycine.

Sample Wells: Membrane preparation + radioligand + serial dilutions of the (Z)-MDL

105,519 sample.

Standard Curve: Membrane preparation + radioligand + serial dilutions of the (E)-MDL

105,519 reference standard.

Incubation: Incubate the plate at a controlled temperature (e.g., 4 °C or room temperature)

for a sufficient time to reach equilibrium.

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters,

followed by washing with ice-cold assay buffer to remove unbound radioligand.

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total

binding.
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Generate a dose-response curve for the (E)-MDL 105,519 standard and determine its IC₅₀

value.

Plot the percentage inhibition of specific binding versus the concentration of the (Z)-MDL

10

To cite this document: BenchChem. [Assessing the Purity and Identity of (Z)-MDL 105519: A
Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1663836#assessing-the-purity-and-identity-of-z-mdl-
105519-samples]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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